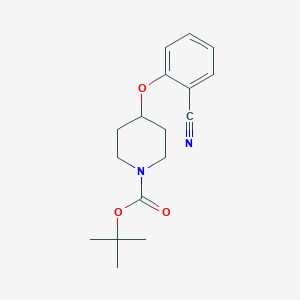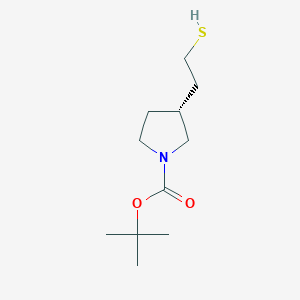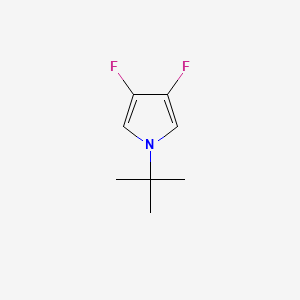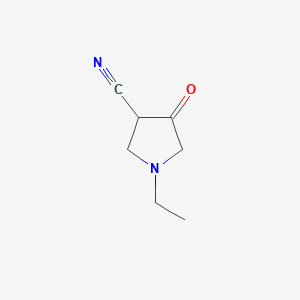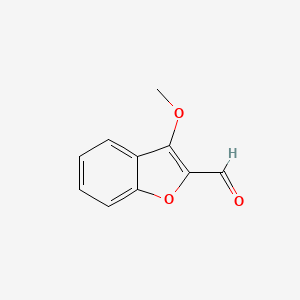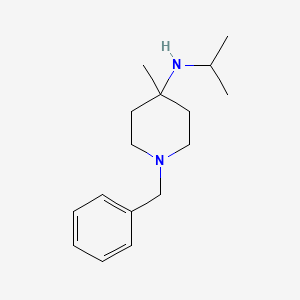
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is also known by its systematic name, 3,6-Dimethyl-2,4-dioxocyclohexane-1-carboxylic acid methyl ester . This compound is characterized by a cyclohexane ring substituted with two methyl groups and two keto groups, along with a carboxylate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate can be synthesized through a multi-step reaction process. One common method involves the use of sodium methylate in methanol at temperatures ranging from 55 to 60°C for about 4 hours . The reaction typically involves a Michael addition followed by a Claisen condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ammonium cerium nitrate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,4-dioxo-3,6-dimethylcyclohexane carboxylate
- 3,6-Dimethyl-2,4-dioxo-cyclohexanecarboxylic acid methyl ester
- Methyl 3,6-dimethylcyclohexane-2,4-dione carboxylate
Uniqueness
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
61710-85-8 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h5-6,8H,4H2,1-3H3 |
InChI-Schlüssel |
DLSXDJHNHAKETI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C(C(=O)C1C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


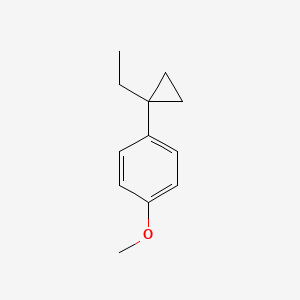
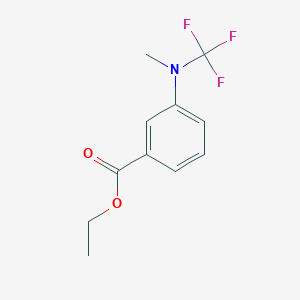

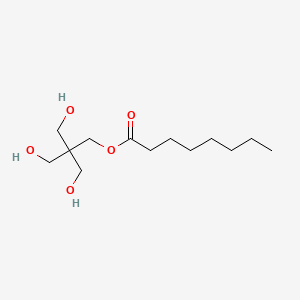
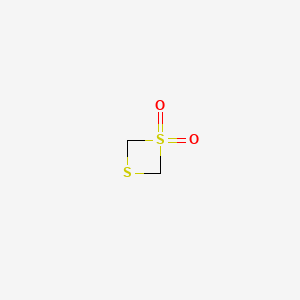

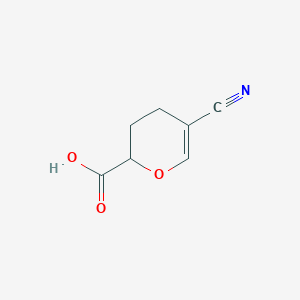
![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
